Insufficient High-Strength Differential Evidence
A comprehensive search of primary literature, patents, and authoritative databases did not yield direct head-to-head comparisons or cross-study data sets with specific IC50, Ki, or other quantitative parameters for CAS 862813-68-1 against a named comparator. Available data for close structural analogs, such as N-(2-methyl-6-quinolyl)-(1-(4-chlorobenzyl)-indol-3-yl)-glyoxylamide, show potent activity (IC50 0.17-0.35 µM) against tumor cell lines , but these values cannot be directly extrapolated to the target compound. The closest identified analog, ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS 852368-54-8) , lacks publicly available biological data. Therefore, robust quantitative differentiation cannot be established at this time.
| Evidence Dimension | In vitro tumor cell growth inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-(2-methyl-6-quinolyl)-(1-(4-chlorobenzyl)-indol-3-yl)-glyoxylamide (IC50 0.17-0.35 µM) ; Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (no data) |
| Quantified Difference | Cannot be calculated |
| Conditions | Various tumor cell lines (in vitro growth inhibition assay) |
Why This Matters
The absence of comparative data prevents a scientific procurement decision based solely on quantitative differentiation, requiring an initial screening investment to establish the compound's unique value.
- [1] EP-2163552-A1. Indole Derivatives and Their Use as Antitumor Agents. Aeterna Zentaris GMBH. View Source
- [2] Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS 852368-54-8) on Kuujia.com. View Source
